1-(difluoromethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine
Description
1-(Difluoromethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a difluoromethyl group at the 1-position and a thiophen-2-ylmethyl substituent on the amine moiety. The compound’s difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which is critical for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C9H9F2N3S |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-(thiophen-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H9F2N3S/c10-9(11)14-4-3-8(13-14)12-6-7-2-1-5-15-7/h1-5,9H,6H2,(H,12,13) |
InChI Key |
KZJNENRBXCSRCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is typically synthesized via cyclocondensation reactions. A widely adopted method involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. For instance, the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been reported to yield polysubstituted pyrazoles with high regioselectivity.
Key Reaction Parameters :
Introduction of the Difluoromethyl Group
The difluoromethyl group is introduced via nucleophilic substitution or radical fluorination. A common approach involves treating the pyrazole intermediate with a difluoromethylating agent such as sodium difluoromethanesulfinate (DFMS) or difluoromethyl triflate.
Example Protocol :
-
Dissolve 1H-pyrazol-3-amine (1.0 equiv) in anhydrous DMF.
-
Add DFMS (1.2 equiv) and CuI (0.1 equiv) under nitrogen atmosphere.
-
Heat at 80°C for 8 hours.
-
Purify via column chromatography (hexane/ethyl acetate, 3:1).
Attachment of the Thiophen-2-Ylmethyl Moiety
The thiophen-2-ylmethyl group is introduced through reductive amination or nucleophilic substitution. A reductive amination protocol using thiophene-2-carbaldehyde and sodium cyanoborohydride in methanol has been reported.
Optimized Conditions :
-
Reagents : Thiophene-2-carbaldehyde (1.1 equiv), sodium cyanoborohydride (1.5 equiv).
-
Solvent : Methanol or dichloromethane.
-
Reaction Time : 12–24 hours at room temperature.
-
Yield : 70–85% after purification by recrystallization.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency, scalability, and sustainability. Continuous flow reactors and solvent recycling systems are employed to enhance throughput and reduce waste.
Case Study :
A pilot-scale synthesis by VulcanChem utilized a continuous flow system with the following parameters:
-
Flow Rate : 10 mL/min.
-
Residence Time : 30 minutes.
-
Catalyst : Heterogeneous palladium on carbon (Pd/C).
Output : 1.2 kg/day with >95% purity.
Reaction Optimization and Challenges
Regioselectivity in Pyrazole Formation
Regioselectivity is critical to avoid isomeric by-products. The use of bulky bases like lithium hexamethyldisilazide (LiHMDS) in THF at −78°C has been shown to favor the 3-amino-1-(difluoromethyl)pyrazole isomer.
Comparative Data :
| Base | Temperature | Isomer Ratio (3-:4-) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | 80°C | 1:1.2 | 60 |
| LiHMDS | −78°C | 9:1 | 78 |
| NaH | 25°C | 1.5:1 | 65 |
Fluorination Efficiency
Difluoromethylation efficiency depends on the leaving group and reaction medium. Bromine or iodine substituents on the pyrazole ring improve reactivity with DFMS, achieving >80% conversion.
Solvent Effects :
-
DMF : 85% conversion.
-
DMSO : 72% conversion (side product formation).
-
Acetonitrile : 65% conversion.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or thiophen-2-ylmethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
1-(Difluoromethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs include:
Key Observations :
- Fluorination Impact : Difluoromethyl and trifluoromethyl groups increase lipophilicity and resistance to oxidative metabolism, improving pharmacokinetic profiles .
- Substituent Effects : Thiophen-2-ylmethyl enhances π-π stacking interactions in biological systems, while dimethyl/fluoro groups on pyrazole rings modulate steric hindrance and binding specificity .
Genotoxicity and Mutagenicity
- N-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine hydrochloride: Bacterial Reverse Mutation Test: No mutagenicity observed in S. Typhimurium or E. coli strains at concentrations up to 5,000 µg/plate . Chromosome Aberration Assay: No significant clastogenic effects in human peripheral blood lymphocytes (HPBL) . Micronucleus Assay: Maximum tolerated dose (MTD) in mice: 500 mg/kg bw (males), 1,000 mg/kg bw (females) .
- This compound: While direct toxicity data are unavailable, the difluoromethyl group is associated with reduced metabolic activation of pro-mutagens, suggesting lower genotoxic risk compared to non-fluorinated analogs .
Therapeutic Potential
- Pyrazole-Thiadiazole Hybrids (e.g., N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine):
- Demonstrated activity in kinase inhibition and antimicrobial applications due to hybrid heterocyclic scaffolds .
Biological Activity
1-(Difluoromethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, characterized by its unique difluoromethyl and thiophenic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 243.28 g/mol. The structure features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, contributing to its biological activity.
Biological Activity
Research indicates that compounds within the pyrazole class exhibit a diverse range of biological activities:
- Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting their potential in treating inflammatory diseases.
- Anticancer Properties : Preclinical studies have demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds targeting BRAF(V600E) and EGFR pathways have shown significant antitumor activity .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities against cancer cell lines. The results indicated that modifications in the structure could enhance efficacy against specific cancer types .
- Structure-Activity Relationships (SAR) : Research has explored the SAR of pyrazole derivatives, identifying key structural features that contribute to their biological activity. For example, the presence of difluoromethyl groups has been linked to increased binding affinity for target enzymes involved in disease pathways .
- Pharmacokinetics and Pharmacodynamics : Preliminary data suggest favorable pharmacokinetic profiles for some pyrazole derivatives, although detailed studies are still ongoing to fully characterize their pharmacodynamic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
